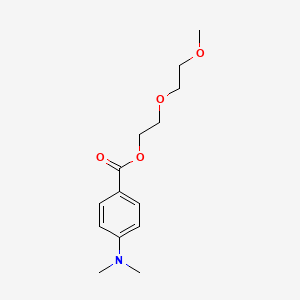
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves several steps. One common method is the esterification of benzoic acid derivatives with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. The reaction conditions typically include an acidic or basic catalyst, elevated temperatures, and sometimes the use of a solvent to facilitate the reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a similar ester structure but lacks the dimethylamino group, which may result in different chemical and biological properties.
Benzoic acid, 2,4-dimethoxy-: This compound has two methoxy groups on the aromatic ring, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties and applications.
Propiedades
Número CAS |
184642-91-9 |
|---|---|
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO4/c1-15(2)13-6-4-12(5-7-13)14(16)19-11-10-18-9-8-17-3/h4-7H,8-11H2,1-3H3 |
Clave InChI |
XXCLHVDKGIRKSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















